(2-エトキシ-4-メチルピリジン-3-イル)ボロン酸

説明

科学的研究の応用

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

Biology: Investigated for its potential as a protease inhibitor and other biological activities.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Used in the production of advanced materials and polymers.

作用機序

Target of Action

The primary target of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (2-Ethoxy-4-methylpyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by (2-Ethoxy-4-methylpyridin-3-yl)boronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals .

Action Environment

The action of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the efficacy of the reaction . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-ethoxy-4-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 2-ethoxy-4-methylpyridine with boronic acid or boronic ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Another widely used boronic acid derivative in organic synthesis.

4-Methylphenylboronic Acid: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.

2-Ethoxyphenylboronic Acid: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and methyl groups on the pyridine ring enhances its solubility and stability, making it a valuable reagent in various synthetic applications .

生物活性

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis, particularly due to its unique structural features and biological activities. This article explores the biological activity of this compound, its mechanisms of action, potential applications in drug development, and relevant case studies.

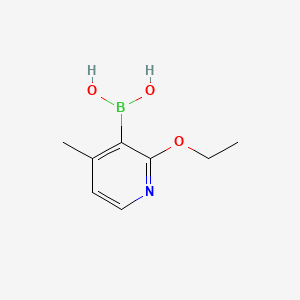

Chemical Structure and Properties

The compound (2-Ethoxy-4-methylpyridin-3-yl)boronic acid has the following structural formula:

It features a pyridine ring substituted with an ethoxy group and a methyl group, which enhances its solubility and reactivity in various chemical reactions. The presence of the boronic acid functional group allows it to participate in Suzuki–Miyaura cross-coupling reactions, making it valuable for synthesizing complex organic molecules.

Target of Action

The primary target for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing various biologically active compounds.

Mode of Action

In the Suzuki–Miyaura coupling, (2-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes a transmetalation process where it transfers its boron atom to the palladium center. This step is crucial for the subsequent formation of biaryl compounds, which are prevalent in pharmaceuticals.

Biological Activities

Recent studies have indicated that (2-Ethoxy-4-methylpyridin-3-yl)boronic acid exhibits various biological activities:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent. In vitro studies demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- A study highlighted its effectiveness against FaDu hypopharyngeal tumor cells, where it exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin .

-

Protease Inhibition :

- Research indicates that this compound may act as a protease inhibitor, which could be beneficial in treating diseases where protease activity is dysregulated, such as certain cancers and viral infections.

-

Antimicrobial Properties :

- Preliminary assessments suggest that (2-Ethoxy-4-methylpyridin-3-yl)boronic acid may possess antibacterial properties, although further studies are required to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid:

Applications in Drug Development

The unique properties of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid make it a candidate for various applications:

- Synthesis of Pharmaceuticals : Its role in forming biaryl compounds positions it as a key intermediate in developing new drugs.

- Research Tool : As a protease inhibitor, it can be utilized in research to elucidate pathways involved in cancer progression and viral replication.

- Material Science : Beyond biological applications, its chemical properties can be exploited in creating advanced materials and polymers.

特性

IUPAC Name |

(2-ethoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEMDUDOXFSVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694417 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-61-3 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。